molecular formula C5H3ClN4 B1422311 5-Chlorotetrazolo[1,5-a]pyridine CAS No. 35235-72-4

5-Chlorotetrazolo[1,5-a]pyridine

Cat. No. B1422311
CAS RN: 35235-72-4
M. Wt: 154.56 g/mol
InChI Key: CFGUHISEVBSRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorotetrazolo[1,5-a]pyridine is a type of nitrogen ring junction heterocyclic compound . It is part of the larger family of Pyrazolo[1,5-a]pyrimidines, which have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines, including this compound, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,3-Diazepines and Cyanopyrroles: Tetrazolo[1,5-a]pyridines, including 5-Chlorotetrazolo[1,5-a]pyridine, are involved in the synthesis of 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines. They undergo photochemical nitrogen elimination, ring expansion, and rearrangement to produce 1H- and 3H-3-cyanopyrroles. These reactions have been explored through nitrogen labeling and X-ray crystallography (Reisinger, Bernhardt, & Wentrup, 2004).

Energetic Materials and Optical Properties

  • Thermal Behavior of Pyridine-Based Energetic Material: The synthesis of 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP) involves this compound. ANTP exhibits high density, low thermal stability, and good detonation properties, making it significant in energetic material research (Ma, Pan, Jiang, Liu, & Yao, 2018).
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: Imidazo[1,5-a]pyridine compounds, structurally related to Tetrazolo[1,5-a]pyridines, have been synthesized as fluorescent probes for studying membrane dynamics, hydration, and fluidity in biological systems (Renno et al., 2022).

Heterocyclic Chemistry

  • Pyrazolo[1,5-a]pyridine in Heterocyclic Compounds: Pyrazolo[1,5-a]pyridine, a close analogue of this compound, is utilized in the synthesis of nitrogen ring junction heterocyclic compounds, playing a crucial role in medicinal chemistry and drug molecule production (Priya, Nandhakumar, & Roopan, 2020).

Applications in Organic Synthesis

  • Conversion to Tetrazolo[1,5-a]pyridines: Pyridine N-oxides are converted to Tetrazolo[1,5-a]pyridines, indicating the versatility of Tetrazolo[1,5-a]pyridines in organic synthesis. This process is significant for creating novel compounds in pharmaceuticals and materials science (Keith, 2006).

Mechanism of Action

While the specific mechanism of action for 5-Chlorotetrazolo[1,5-a]pyridine is not mentioned in the sources, Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Safety and Hazards

While specific safety and hazards information for 5-Chlorotetrazolo[1,5-a]pyridine is not available, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for 5-Chlorotetrazolo[1,5-a]pyridine and similar compounds involve further exploration of their synthetic strategies . There is also interest in their potential applications in medicinal chemistry and drug molecule production .

properties

IUPAC Name

5-chlorotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-1-3-5-7-8-9-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGUHISEVBSRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677633
Record name 5-Chlorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35235-72-4
Record name 5-Chlorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-[1,2,3,4]tetrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorotetrazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chlorotetrazolo[1,5-a]pyridine
Reactant of Route 3
Reactant of Route 3
5-Chlorotetrazolo[1,5-a]pyridine
Reactant of Route 4
5-Chlorotetrazolo[1,5-a]pyridine
Reactant of Route 5
Reactant of Route 5
5-Chlorotetrazolo[1,5-a]pyridine
Reactant of Route 6
5-Chlorotetrazolo[1,5-a]pyridine

Q & A

Q1: What is the key reaction pathway of 5-Chlorotetrazolo[1,5-a]pyridine under photochemical conditions?

A1: The research demonstrates that this compound, under photochemical conditions, undergoes a rearrangement to form 1H-3-cyanopyrroles. [] This rearrangement proceeds through a transient 1,3-diazepine intermediate, as evidenced by ¹⁵N-labelling experiments. []

Q2: Are there any structural studies confirming the formation of 1,3-diazepines from related compounds?

A2: Yes, the research confirmed the structure of a 1,3-diazepine derivative, 2-isopropoxy-4-dimethylamino-5H-1,3-diazepine, using X-ray crystallography. [] This provides structural evidence supporting the formation of 1,3-diazepines as intermediates during the photochemical reactions of related tetrazolo[1,5-a]pyridines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.